(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce different functional groups such as alkyl or aryl groups.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
What sets (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone apart is its bromophenyl group, which can influence its reactivity and biological activity. The presence of bromine can enhance the compound’s ability to interact with biological targets, potentially leading to more potent therapeutic effects .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18-20-15-3-1-2-4-16(15)24-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYIPIEBUDARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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